molecular formula C16H18N3NaO4S B12650098 Cephradine sodium CAS No. 57584-26-6

Cephradine sodium

Cat. No.: B12650098
CAS No.: 57584-26-6
M. Wt: 371.4 g/mol
InChI Key: LSEIVBOQBUBVGP-CYJZLJNKSA-M
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Description

Cephradine sodium is a first-generation cephalosporin antibiotic used to treat bacterial infections. It is effective against a wide range of gram-positive and gram-negative bacteria. This compound is commonly used to treat respiratory tract infections, skin infections, urinary tract infections, and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cephradine sodium is synthesized through a series of chemical reactions. The synthesis begins with the Birch reduction of D-α-phenylglycine to produce a diene. This intermediate is then N-protected using tert-butoxycarbonylazide and activated for amide formation via the mixed anhydride method using isobutylchloroformate. The mixed anhydride reacts with 7-aminodesacetoxycephalosporanic acid to form cephradine after deblocking .

Industrial Production Methods

In industrial settings, this compound is produced by reacting 7-aminodesacetoxy cephalosporanic acid with D-dihydrophenylglycine in its activated form in the presence of an enzyme. The reaction mixture is then crystallized from an aqueous solution to form cephradine hydrate .

Chemical Reactions Analysis

Types of Reactions

Cephradine sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound involves the opening of the β-lactam ring followed by intramolecular amidation .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic acid/acetate buffers for hydrolysis and sodium chloride to maintain ionic strength. The hydrolysis reactions are typically conducted at different pH levels to study the kinetics and pathways .

Major Products Formed

The major products formed from the hydrolysis of this compound include open-ring structures and various amidation products .

Comparison with Similar Compounds

Cephradine sodium is similar to other first-generation cephalosporins such as cephalexin and cefadroxil. it has unique properties that make it effective against a broader range of bacterial infections . Similar compounds include:

This compound stands out due to its effectiveness in treating a wide range of infections and its use in various scientific research applications.

Properties

CAS No.

57584-26-6

Molecular Formula

C16H18N3NaO4S

Molecular Weight

371.4 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H19N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,15-;/m1./s1

InChI Key

LSEIVBOQBUBVGP-CYJZLJNKSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

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